molecular formula C22H23N3O3 B2513154 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide CAS No. 898427-83-3

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide

Cat. No.: B2513154
CAS No.: 898427-83-3
M. Wt: 377.444
InChI Key: BAEZHGMAZPASNW-UHFFFAOYSA-N
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Description

The compound N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide is a synthetically derived molecule that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. The structural complexity and potential pharmacological activities of this compound make it a subject of considerable research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide can be synthesized through multiple synthetic routes, involving the cyclization of precursor compounds and subsequent functional group modifications. Typical reaction conditions include controlled temperatures, pH adjustments, and the use of catalysts to facilitate the cyclization and oxidation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This typically includes scalable synthesis routes, continuous flow reactions, and the use of industrial reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the oxalamide and quinoline rings makes it reactive under different chemical environments.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvent systems, temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The reactions typically yield derivatives of the original compound, with modifications at the functional groups. For instance, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace hydrogen atoms with other functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for its use in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: This compound has shown potential in biological assays, particularly in targeting specific enzymes or receptors. Its structure-activity relationship (SAR) has been studied to design analogs with enhanced biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in the production of complex organic compounds.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism by which N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide exerts its effects is subject to ongoing research. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. This interaction can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide include other oxalamide derivatives and quinoline-based compounds. These compounds share structural similarities but differ in functional group modifications, leading to variations in their chemical reactivity and biological activities.

Highlighting Uniqueness: What sets this compound apart is its specific combination of functional groups and ring systems, which provide a unique platform for chemical modifications and biological interactions. This uniqueness is leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-19-9-8-17-14-18(13-16-7-4-12-25(19)20(16)17)24-22(28)21(27)23-11-10-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEZHGMAZPASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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